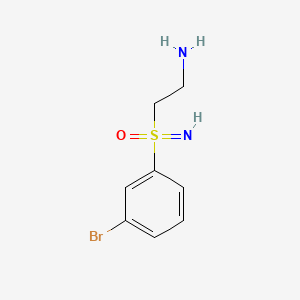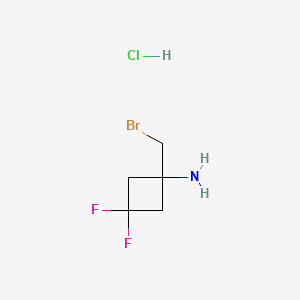
(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone (AEBILS) is a synthetic compound with potential applications in a variety of fields, including medicine and pharmaceuticals. AEBILS is a small molecule, containing two nitrogen atoms and two sulfur atoms, and is an analog of the natural product sulfanilamide. It has been studied for its potential anti-inflammatory, anti-tumor, and anti-microbial properties, and has shown promise in laboratory experiments. Potential future directions for research will also be discussed.
Mecanismo De Acción
The exact mechanism of action of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone is still not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The inhibition of COX-2 may explain the anti-inflammatory effects of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone. Additionally, (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone may also act as an inhibitor of certain transcription factors, which may explain its anti-tumor effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone are still being studied. In laboratory experiments, (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone has been shown to inhibit the growth of certain tumor cell lines, and to reduce inflammation in animal models. It has also been shown to have anti-microbial properties, and to be effective against a range of bacterial and fungal species. Additionally, (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone has been shown to be an agonist of the PPAR-gamma receptor, which is involved in the regulation of glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone is a small molecule, making it easy to work with and study. However, there are some limitations to using (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone in laboratory experiments. For example, the exact mechanism of action of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone is still not fully understood, and further research is needed to elucidate its mechanism of action. Additionally, (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone is not approved for use in humans, and therefore cannot be used in clinical trials.
Direcciones Futuras
There are a number of potential future directions for research into (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone. These include further research into the mechanism of action of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone, as well as research into its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone is needed to better understand its potential applications. Finally, research into the safety and efficacy of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone in humans is needed to determine whether it could be used as a therapeutic agent.
Métodos De Síntesis
(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone can be synthesized from commercially available starting materials using a three-step method. The first step involves the reaction of 3-bromophenyl-2-aminoethanol with thionyl chloride in the presence of a base to form the iminium salt. The second step involves the reaction of the iminium salt with lambda6-sulfanone to form the desired product. Finally, the product is purified by recrystallization. The overall yield of the synthesis is approximately 70%.
Aplicaciones Científicas De Investigación
(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone has been studied for its potential anti-inflammatory, anti-tumor, and anti-microbial properties. In laboratory experiments, (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone has been shown to inhibit the growth of certain tumor cell lines, and to reduce inflammation in animal models. It has also been shown to have anti-microbial properties, and to be effective against a range of bacterial and fungal species.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)sulfonimidoyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,11H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAOUUMQBKGLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=N)(=O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-({4-[4-(3-aminopropyl)piperazin-1-yl]phenyl}amino)-5-chloropyrimidin-4-yl]amino}-N-methylbenzamide hydrochloride](/img/structure/B6611230.png)
![1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611231.png)
![rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6611235.png)

![2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B6611241.png)
![10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride](/img/structure/B6611246.png)
![1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611249.png)
![(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B6611262.png)
![[(5-bromo-2-methoxyphenyl)(cyclobutyl)imino-lambda6-sulfanyl]one](/img/structure/B6611266.png)

![(2S,5R,6R)-6-[(5S)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diethylamine](/img/structure/B6611286.png)


